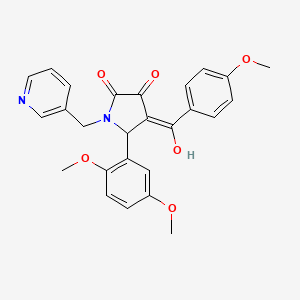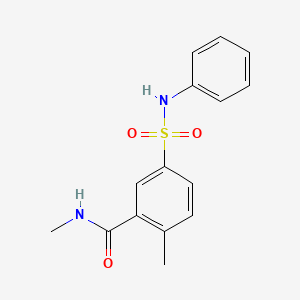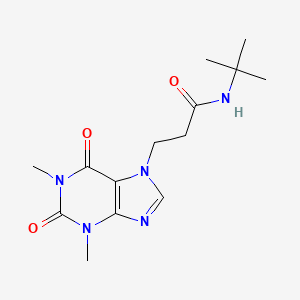
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one, also known as EFPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EFPI is a pyrazole derivative that exhibits a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, pain, and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the modulation of neuronal signaling pathways. This compound has also been shown to exhibit antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one has several advantages for use in lab experiments, including its accessibility and ease of synthesis. This compound has also been shown to exhibit a range of biological activities, making it a versatile tool for scientific research. However, this compound has several limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one, including the development of new drugs for the treatment of pain, inflammation, and cancer. This compound also has potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one involves the reaction of 4-bromo-1-ethyl-3-nitro-1H-pyrazole with 4-fluorobenzaldehyde in the presence of a base and a catalyst. The resulting product is then reduced using a reducing agent to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it more accessible for scientific research.
Aplicaciones Científicas De Investigación
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been shown to exhibit anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O/c1-2-18-9-12(15)14(17-18)13(19)8-5-10-3-6-11(16)7-4-10/h3-9H,2H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFIGVDYWZWGGG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C=CC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)/C=C/C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxyphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5338059.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5338067.png)
![3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5338070.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]-3-piperidinol](/img/structure/B5338090.png)
![N-(2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5338091.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-3-(1-methyl-2-propen-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5338098.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5338112.png)
![4-fluoro-N-[3-(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)-3-oxopropyl]benzamide](/img/structure/B5338118.png)
![7-(4,4-difluoro-1-piperidinyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5338127.png)
![1-methyl-N-[1-methyl-2-(2-pyrazinyl)ethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5338130.png)

